molecular formula C29H36N4O B2751234 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide CAS No. 946286-46-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide

Cat. No. B2751234
CAS RN: 946286-46-0
M. Wt: 456.634
InChI Key: KMNOASXFBFLFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C29H36N4O and its molecular weight is 456.634. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Mechanism of Action

  • Pharmacokinetics in Humans and Animals : The pharmacokinetics of certain vasodilators, including compounds structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide, have been studied across various species. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) processes of such compounds, which are crucial for their development as therapeutic agents. For instance, nicardipine hydrochloride, a vasodilator with a somewhat similar structure, shows species-specific pharmacokinetic profiles and indicates the importance of understanding these parameters in drug development (Higuchi & Shiobara, 1980).

  • Action Mechanism Beyond Benzodiazepine Sites : Research into non-benzodiazepine anxiolytics has identified phenylpiperazine derivatives with anxiolytic-like activities without displacing 3H-diazepam binding, indicating a mechanism of action distinct from that of traditional benzodiazepines. This highlights the potential for compounds like N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide to act on novel therapeutic targets (Lloyd et al., 1985).

Therapeutic Applications

  • Anxiolytic and Other CNS Activities : The exploration of compounds for their anxiolytic properties, without the side effects associated with benzodiazepines, such as sedation and dependency, is a significant area of research. Phenylpiperazine derivatives, structurally related to the compound , have shown promising anxiolytic-like activities in various animal models, suggesting the potential for developing new therapeutic agents for anxiety and related disorders (Lloyd et al., 1985).

  • Vasodilatory Effects : Studies on vasodilators, including those structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide, provide insights into their potential applications in treating cardiovascular conditions. Understanding the pharmacokinetics and specific receptor interactions of these compounds is crucial for optimizing their efficacy and safety profiles (Higuchi & Shiobara, 1980).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-31(2)26-16-14-25(15-17-26)28(23-30-29(34)18-13-24-9-5-3-6-10-24)33-21-19-32(20-22-33)27-11-7-4-8-12-27/h3-12,14-17,28H,13,18-23H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNOASXFBFLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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